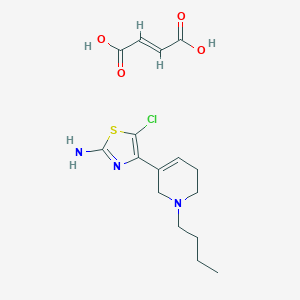
5-Aminothiazole-2-carboxamide
Vue d'ensemble
Description
5-amino-1,3-thiazole-2-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxamide group in the thiazole ring makes it a versatile molecule for various chemical reactions and biological interactions.
Applications De Recherche Scientifique
5-amino-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
5-Aminothiazole-2-carboxamide has been found to interact with several targets. It has been reported to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, some 2-aminothiazole derivatives were found to have a complete inhibitory effect on PDE5 . This suggests a distinctive therapeutic role of these derivatives in conditions like erectile dysfunction . In addition, they have an inhibitory effect against COX-1 and COX-2 activity .
Biochemical Pathways
This compound affects several biochemical pathways. As PDE5 inhibitors, they enhance the expression of nitric oxide synthases and lead to the accumulation of cGMP, in addition to activating protein kinase G (PKG) . These changes play an important role in the development of several neurodiseases .
Pharmacokinetics
Some 2-aminothiazole derivatives have shown good pharmacokinetic profile and solubility in mice . These properties can impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. For instance, its inhibitory effect on PDE5 can lead to an increase in cGMP levels, which can have various downstream effects, including vasodilation . Its anticancer activity could be due to its ability to inhibit the growth of various cancerous cell lines .
Analyse Biochimique
Biochemical Properties
5-Aminothiazole-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been designed and prepared as a regulator of phosphodiesterase type 5 (PDE5) and as an inhibitor of COX-1/COX-2 . The compound’s interaction with these enzymes suggests that it plays a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are quite profound. It has been shown to exhibit antiproliferative potency on human K562 leukemia cells . This suggests that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been shown to be a potent inhibitor of TNIK, attenuating β-catenin/TCF4-mediated transcription . This indicates that the compound exerts its effects at the molecular level, including enzyme inhibition and activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1,3-thiazole-2-carboxamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea to yield the desired product .
Industrial Production Methods: Industrial production methods for 5-amino-1,3-thiazole-2-carboxamide are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-amino-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups to form derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted thiazoles, each with unique chemical and biological properties .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A closely related compound with similar biological activities but different substitution patterns on the thiazole ring.
5-Aminothiazole: Another related compound with the amino group at a different position, leading to different chemical and biological properties.
Uniqueness: 5-amino-1,3-thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of the amino and carboxamide groups in the thiazole ring makes it a versatile scaffold for the development of new therapeutic agents and industrial chemicals .
Propriétés
IUPAC Name |
5-amino-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTVZPLGMOYPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558005 | |
| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134983-33-8 | |
| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)







